Combretastatin A-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

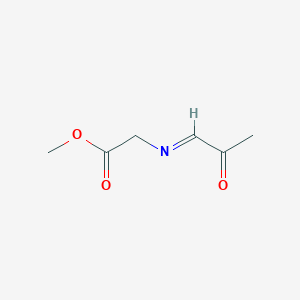

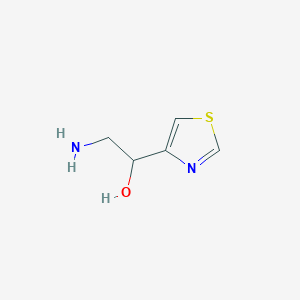

Combretastatins are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) found in the bark of Combretum caffrum, commonly known as the South African bush willow . Combretastatin A-3 is one of these compounds .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One reasonably easy synthesis involves 1-Bromomethyl-3,4,5-trimethoxybenzene undergoing an S N 2 reaction with triphenylphosphine, which yields a phosphonium salt. This compound, through an ylide intermediate, is coupled to a benzaldehyde-derived B-ring possessing the desired substituents using a Wittig olefination .Molecular Structure Analysis

Combretastatins generally share 3 common structural features: a trimethoxy “A”-ring, a “B”-ring containing substituents often at C3’ and C4’, and often an ethene bridge between the two rings which provides necessary structural rigidity .Chemical Reactions Analysis

The regioselectivity of the Richter cyclization for a series of 4-halo-2-[(3,4,5 trimethoxyphenyl)ethynyl]anilines has been studied to obtain trimethoxybenzoyl-1H-indazoles, heteroanalogs of combretastatin .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties and Mechanisms

Apoptosis Induction in Endothelial Cells

Combretastatin A-4, closely related to Combretastatin A-3, shows selective toxicity to proliferating endothelial cells in vitro and induces apoptosis, an essential mechanism for cancer therapy. This process involves the activation of caspase-3 and annexin V binding, indicating that Combretastatin A-4 induces cell death predominantly through apoptosis rather than necrosis (Iyer et al., 1998).

Inhibition of Tubulin Polymerization

A series of cis- and trans-stilbenes related to Combretastatin A-4 have been synthesized and evaluated for their inhibitory activity on tubulin polymerization. Such inhibitory action is crucial for preventing cancer cell growth, as it disrupts the microtubule dynamics essential for cell division (Pettit et al., 2005).

Angiogenesis Inhibition

Combretastatins, including Combretastatin A-4, are also known for their angiogenesis inhibitory properties. This makes them valuable for treating diseases like diabetic retinopathy, a major cause of blindness, in addition to their anticancer applications (Cirla & Mann, 2003).

Novel Derivatives and Drug Development

Development of Photoactivatable Derivatives

A derivative called azo-Combretastatin A4 has been developed for potential use in phototherapeutic applications. Its ability to switch between active and inactive forms upon light exposure makes it a promising tool for controlled therapeutic interventions (Engdahl et al., 2015).

Synthesis of Fluorcombstatin Phosphate

Research on the synthesis of 3-fluoro-Z-stilbene, or fluorcombstatin, related to this compound, has shown its potential in inhibiting cancer cell growth and tubulin polymerization, highlighting the importance of exploring structural modifications for enhanced therapeutic efficacy (Pettit et al., 2005).

Antioxidant, Anti-Inflammatory, and Antimicrobial Effects

Apart from anticancer properties, combretastatins have shown potential in antioxidant, anti-inflammatory, and antimicrobial applications. These diverse effects broaden the scope of combretastatin derivatives in various therapeutic areas (Karatoprak et al., 2020).

Vascular Disruption and Tumor Treatment

Combretastatin in Radiation Therapy

Combretastatin A-4 prodrug has been evaluated for its efficacy in enhancing radiation therapy's antitumor effects. It causes rapid vascular shutdown and significantly reduces tumor cell survival, particularly impacting radiation-resistant hypoxic cell populations in tumors (Li, Rojiani, & Siemann, 1998).

Disruption of Tumor Perfusion and Energetic Status

Magnetic resonance imaging and spectroscopy studies have shown that combretastatin A4 prodrug disrupts tumor perfusion and impacts the tumor's energetic status. This demonstrates the drug's potential in creating a non-invasive monitoring approach for cancer therapy (Beauregard et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Combretastatin A-3, like other combretastatins, has shown promise in preclinical and clinical trials for the treatment of various types of cancer . Future studies may focus on improving the in vitro and in vivo potency of these compounds, as well as exploring their potential effects in nanoformulations .

Eigenschaften

CAS-Nummer |

111394-45-7 |

|---|---|

Molekularformel |

C17H18O5 |

Molekulargewicht |

302.32 g/mol |

IUPAC-Name |

5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C17H18O5/c1-20-15-7-6-11(8-13(15)18)4-5-12-9-14(19)17(22-3)16(10-12)21-2/h4-10,18-19H,1-3H3/b5-4- |

InChI-Schlüssel |

XLGIRKMVTSMTDU-PLNGDYQASA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)O |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |

Synonyme |

combretastatin A-3 combretastatin A3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)

![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)

![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)